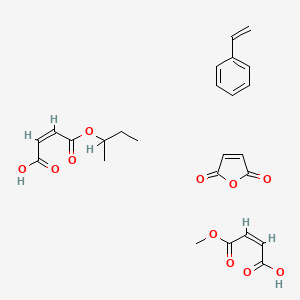

(Z)-4-Butan-2-yloxy-4-oxobut-2-enoic acid;furan-2,5-dione;(Z)-4-methoxy-4-oxobut-2-enoic acid;styrene

Description

Propriétés

IUPAC Name |

(Z)-4-butan-2-yloxy-4-oxobut-2-enoic acid;furan-2,5-dione;(Z)-4-methoxy-4-oxobut-2-enoic acid;styrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4.C8H8.C5H6O4.C4H2O3/c1-3-6(2)12-8(11)5-4-7(9)10;1-2-8-6-4-3-5-7-8;1-9-5(8)3-2-4(6)7;5-3-1-2-4(6)7-3/h4-6H,3H2,1-2H3,(H,9,10);2-7H,1H2;2-3H,1H3,(H,6,7);1-2H/b5-4-;;3-2-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYQVJJXKHXRNT-HLOSYMQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C=CC(=O)O.COC(=O)C=CC(=O)O.C=CC1=CC=CC=C1.C1=CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)OC(=O)/C=C\C(=O)O.COC(=O)/C=C\C(=O)O.C=CC1=CC=CC=C1.C1=CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65652-36-0 | |

| Record name | 2-Butenedioic acid (2Z)-, 1-methyl ester, polymer with ethenylbenzene, 2,5-furandione and 1-(1-methylpropyl) hydrogen (2Z)-2-butenedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65652-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65652-36-0 | |

| Record name | 2-Butenedioic acid (2Z)-, 1-methyl ester, polymer with ethenylbenzene, 2,5-furandione and 1-(1-methylpropyl) hydrogen (2Z)-2-butenedioate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid (Z)-, monomethyl ester, polymer with ethenylbenzene, 2,5-furandione and (Z)-1-methylpropyl hydrogen 2-butenedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

The compound (Z)-4-butan-2-yloxy-4-oxobut-2-enoic acid; furan-2,5-dione; (Z)-4-methoxy-4-oxobut-2-enoic acid; styrene represents a complex structure with potential biological activities. Understanding its biological activity is crucial for its application in pharmaceuticals and other fields. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 65652-36-0 |

| Molecular Formula | C25H28O11 |

| Molecular Weight | 504.483 g/mol |

| Density | 1.14–1.16 g/mL at 25ºC |

| Boiling Point | 281.4ºC at 760 mmHg |

| Flash Point | 110ºC |

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity : Studies have indicated that derivatives of similar compounds exhibit selective cytotoxicity against various tumor cell lines. For instance, compounds structurally related to furan derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : The compound may possess antimicrobial activity against a range of pathogens. Research into similar compounds has demonstrated effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential utility in developing antimicrobial agents.

- Enzyme Inhibition : Some related compounds have been noted for their ability to inhibit key enzymes involved in metabolic pathways, such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). This inhibition can have implications for neurodegenerative diseases and cognitive disorders.

The mechanisms through which this compound exerts its biological effects are still under investigation, but several pathways have been proposed:

- Cellular Apoptosis : The induction of apoptosis in cancer cells is a significant mechanism, often mediated by the activation of caspases and the mitochondrial pathway.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels within cells, leading to oxidative stress and subsequent cell death in cancerous cells.

Case Studies

- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry explored derivatives of furan-based compounds, revealing that certain modifications enhanced their anticancer activity against breast and colon cancer cell lines. The study highlighted the importance of structural features in determining biological efficacy.

- Antimicrobial Testing : Research conducted on similar compounds demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the potential for developing new antibiotics from these chemical frameworks.

- Enzyme Inhibition Studies : A comparative analysis of enzyme inhibition revealed that compounds with similar structures to the target compound showed IC50 values comparable to established inhibitors like physostigmine, indicating promising leads for neuroprotective agents.

Comparaison Avec Des Composés Similaires

(Z)-4-Butan-2-yloxy-4-oxobut-2-enoic Acid

This compound features a Z-configured α,β-unsaturated ester with a butan-2-yloxy substituent at the 4-position. The structure combines an oxo group and an ether-linked alkyl chain, making it a reactive intermediate in organic synthesis.

Furan-2,5-dione (Maleic Anhydride)

Furan-2,5-dione is a cyclic anhydride of maleic acid, widely used in polymer production and organic synthesis. Its reactivity stems from the electron-deficient double bond and the anhydride functionality. Evidence highlights its role in atmospheric chemistry, reacting with HO radicals to yield CO, HCOOH, and unidentified carbonyl products (20% and 3% yields, respectively) . Biological studies also identify furan-2,5-dione derivatives (e.g., antrocinnamomins) with nitric oxide inhibitory activity in macrophages .

(Z)-4-Methoxy-4-oxobut-2-enoic Acid

This Z-configured α,β-unsaturated ester contains a methoxy group at the 4-position. It serves as a key reagent in tungsten-catalyzed cascade reactions, achieving up to 55% yield in pyrrolo[2,1-a]isoquinoline synthesis (). Its stereochemistry and electron-withdrawing groups enhance reactivity in cycloaddition and oxidation processes .

Styrene

Styrene (vinyl benzene) is a monomer used in polystyrene production. Its absence in the supplied data precludes detailed discussion here.

Structural and Functional Comparison

Structural Features

| Compound | Key Functional Groups | Substituents |

|---|---|---|

| (Z)-4-Butan-2-yloxy-4-oxobut-2-enoic acid | α,β-unsaturated ester, ether | Butan-2-yloxy (bulky alkyl ether) |

| Furan-2,5-dione | Cyclic anhydride, conjugated diene | None (cyclic structure) |

| (Z)-4-Methoxy-4-oxobut-2-enoic acid | α,β-unsaturated ester, methoxy | Methoxy (small electron-donating group) |

| Styrene | Vinyl group, aromatic ring | Phenyl group |

Bioactivity

Méthodes De Préparation

Preparation of (Z)-4-Butan-2-yloxy-4-oxobut-2-enoic acid

This compound, structurally a butan-2-yloxy substituted 4-oxobut-2-enoic acid with a Z-configuration, is related to derivatives of α,β-unsaturated carboxylic acids.

Synthetic Route: Although specific detailed procedures for this exact compound are limited, similar compounds are prepared via esterification or etherification of 4-oxobut-2-enoic acid derivatives with appropriate alcohols under controlled conditions. The Z-configuration is typically preserved by controlling reaction conditions such as temperature and catalysts to avoid isomerization.

Catalysts and Conditions: Acid catalysts like toluene-4-sulfonic acid have been used in related syntheses to promote ether formation, often in aprotic solvents such as dichloromethane or toluene under stirring.

Purification: Standard purification involves extraction, washing with aqueous acid/base, drying over anhydrous agents, and chromatographic separation (silica gel column chromatography) to isolate the Z-isomer with high purity.

Preparation of Furan-2,5-dione

Furan-2,5-dione (maleic anhydride) is a well-known compound with established synthetic protocols:

Industrial Synthesis: Typically produced by catalytic oxidation of benzene or butane under high temperature and oxygen presence, using vanadium pentoxide catalysts.

Laboratory Synthesis: A new synthetic method for 3-(bromomethyl) furan-2,5-dione, a functionalized derivative, has been reported starting from dimethyl itaconate in three steps with excellent yield. This method involves bromination and cyclization steps under mild conditions.

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Dimethyl itaconate | Allyl bromide, solvent | α-(Bromomethyl) fumarate | High |

| 2 | Intermediate | Hydrolysis and cyclization | 3-(Bromomethyl) furan-2,5-dione | Excellent |

- Characterization: Products confirmed by ^1H and ^13C NMR, IR spectroscopy, and elemental analysis.

Preparation of (Z)-4-methoxy-4-oxobut-2-enoic acid

This compound is a methoxy-substituted 4-oxobut-2-enoic acid with Z-configuration.

-

Carbodiimide-Mediated Coupling: A common approach involves coupling monomethyl fumarate or maleic acid derivatives with methanol or methoxy-containing nucleophiles using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC) and catalysts like 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature or 0–20 °C.

Microwave-Assisted Aldol Condensation: Microwave irradiation has been applied to condense methyl ketones with glyoxylic acid in the presence of acid catalysts (e.g., toluene-4-sulfonic acid) or pyrrolidine/acetic acid for aliphatic substrates, producing 4-oxo-2-butenoic acid derivatives with moderate to excellent yields.

| Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Carbodiimide coupling | EDAC, DMAP, dichloromethane, 20 °C, 1 h | 26–62 | Purification by silica gel column |

| Microwave-assisted aldol | Glyoxylic acid + methyl ketone, TsOH or pyrrolidine/AcOH | 25–92 | Temperature 60–100 °C, short time |

- Stereoselectivity: The aldol condensation yields exclusively the E-isomer, with no Z-isomer detected, indicating stereoselective control.

Preparation of Styrene

Styrene is a major industrial monomer with well-established preparation methods:

-

Dehydrogenation of Ethylbenzene: The primary industrial route involves catalytic dehydrogenation of ethylbenzene using iron(III) oxide catalysts at high temperatures (~600 °C) with superheated steam. This process is highly endothermic and reversible, achieving yields of 88–94%.

POSM/SMPO Process: Ethylbenzene is oxidized to ethylbenzene hydroperoxide, which reacts with propylene to form propylene oxide and 1-phenylethanol. The latter is dehydrated over catalysts to yield styrene.

Laboratory and Polymerization Methods:

- Suspension Polymerization: Styrene monomer can be polymerized in aqueous suspension using radical initiators like benzoyl peroxide and tert-butyl perbenzoate, with additives such as tricalcium phosphate and calcium carbonate to control polymer properties.

| Step | Conditions/Details | Outcome |

|---|---|---|

| Ethylbenzene synthesis | Friedel–Crafts alkylation of benzene with ethene | Ethylbenzene |

| Dehydrogenation | Fe2O3 catalyst, 600 °C, superheated steam | Styrene (88–94% yield) |

| Oxidation (POSM process) | Air/O2, 130–150 °C, 1-4 bar | Ethylbenzene hydroperoxide |

| Epoxidation | Propene + hydroperoxide, catalyst, 75–150 °C | Propylene oxide + 1-phenylethanol |

| Dehydration | Catalytic dehydration of 1-phenylethanol | Styrene |

Data Tables Summarizing Preparation Methods

| Compound | Preparation Method | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| (Z)-4-Butan-2-yloxy-4-oxobut-2-enoic acid | Esterification/Etherification | Alcohol (butan-2-ol), acid catalyst (TsOH) | Aprotic solvent, controlled temp | Not explicitly reported | Z-configuration preserved |

| Furan-2,5-dione | Bromination from dimethyl itaconate | Allyl bromide, brominating agents | Multi-step, mild conditions | Excellent (3 steps) | Functionalized derivative synthesis |

| (Z)-4-methoxy-4-oxobut-2-enoic acid | Carbodiimide coupling | EDAC, DMAP, methanol or methoxy nucleophile | DCM, 0–20 °C, 1 h | 26–62 | Purified by chromatography |

| (Z)-4-methoxy-4-oxobut-2-enoic acid | Microwave-assisted aldol condensation | Glyoxylic acid, methyl ketones, TsOH or pyrrolidine/AcOH | 60–100 °C, minutes to hours | 25–92 | Stereoselective E-isomer formation |

| Styrene | Catalytic dehydrogenation | Ethylbenzene, Fe2O3 catalyst, steam | 600 °C, reversible reaction | 88–94 | Industrial scale, energy intensive |

| Styrene | POSM process | Ethylbenzene hydroperoxide, propylene, catalysts | 75–150 °C, liquid phase | High | Co-production of propylene oxide |

Research Findings and Analytical Notes

Microwave-assisted aldol condensation offers a versatile and scalable method for preparing 4-oxo-2-butenoic acid derivatives with good yields and stereoselectivity, suitable for both aromatic and aliphatic substrates.

The novel synthesis of 3-(bromomethyl) furan-2,5-dione from dimethyl itaconate provides a highly reactive intermediate for further functionalization, with improved efficiency over previous methods.

Carbodiimide-mediated coupling reactions are effective for preparing methoxy-substituted 4-oxobutenoic acids, though yields vary depending on substrate and reaction conditions.

Styrene production remains dominated by ethylbenzene dehydrogenation, with recent improvements focusing on catalyst efficiency and process integration with propylene oxide production for economic and environmental benefits.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-4-methoxy-4-oxobut-2-enoic acid, and how can reaction progress be monitored?

- Methodological Answer : The compound can be synthesized via condensation reactions between maleic anhydride and substituted anilines under controlled pH (4–6) and temperature (60–80°C). Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. Final purification involves recrystallization from ethanol/water mixtures, yielding ~70–85% purity. NMR spectroscopy (¹H, ¹³C) and IR are critical for verifying the Z-configuration and carbonyl stretches (1700–1750 cm⁻¹) .

Q. How can researchers safely handle compounds with α,β-unsaturated carbonyl groups (e.g., (Z)-4-Butan-2-yloxy-4-oxobut-2-enoic acid)?

- Methodological Answer : These compounds may exhibit irritant properties due to reactive carbonyl and alkene functionalities. Use nitrile gloves, fume hoods, and closed systems during synthesis. Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Safety protocols from SDS sheets recommend P280 (gloves/eye protection) and P305+P351+P338 (eye wash protocols) for accidental exposure .

Q. Which analytical techniques are most reliable for characterizing furan-2,5-dione derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular ions, while ¹H NMR detects furan ring protons (δ 7.2–7.8 ppm) and ester/ether substituents. X-ray crystallography, as applied to Ethyl (Z)-4-ferrocenyl-2-(4-hydroxy-anilino)-4-oxobutenoate, resolves stereochemical ambiguities (R factor = 0.061) . Potentiometric titration in non-aqueous media (e.g., acetic acid) quantifies acidic protons .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for Z/E isomers of α,β-unsaturated carbonyl compounds be resolved?

- Methodological Answer : Discrepancies in NMR coupling constants (J = 10–12 Hz for Z vs. >15 Hz for E) or NOESY correlations (proximity of substituents) help distinguish isomers. For definitive confirmation, single-crystal X-ray diffraction (e.g., as performed on ferrocene derivatives) provides unambiguous structural assignments .

Q. What strategies mitigate side reactions during the synthesis of styrene-containing heterocycles?

- Methodological Answer : Styrene’s radical polymerization tendency is minimized using inhibitors like hydroquinone (0.1–1 wt%) in reactions. Palladium-catalyzed cyclizations (e.g., Heck coupling) under inert atmospheres improve regioselectivity. Solvent choice (DMF or THF) and low temperatures (0–25°C) suppress oligomerization .

Q. How do steric and electronic effects influence the reactivity of (Z)-4-Butan-2-yloxy-4-oxobut-2-enoic acid in Diels-Alder reactions?

- Methodological Answer : The Z-configuration’s steric bulk reduces dienophile reactivity compared to E-isomers. Electron-withdrawing groups (e.g., methoxy) enhance electrophilicity, accelerating cycloaddition with electron-rich dienes. Computational modeling (DFT) predicts transition-state energies, while HPLC tracks regioselectivity .

Q. What are the challenges in quantifying degradation products of furan-2,5-dione under oxidative conditions?

- Methodological Answer : Oxidative cleavage of the furan ring generates maleic acid derivatives, detectable via LC-MS (negative ion mode). Accelerated stability studies (40°C/75% RH) combined with Arrhenius modeling predict degradation kinetics. Calibration curves using authentic standards improve quantification accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.